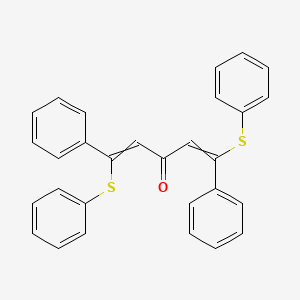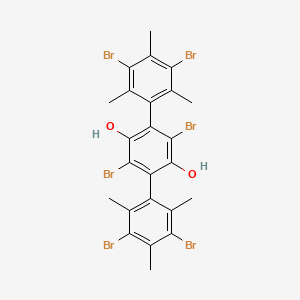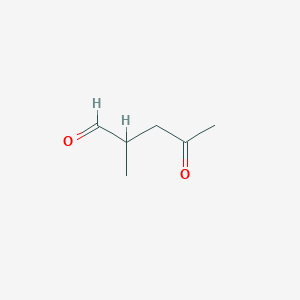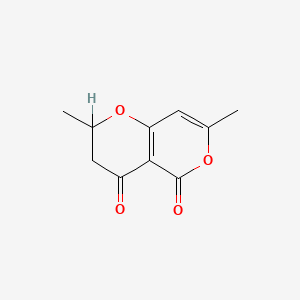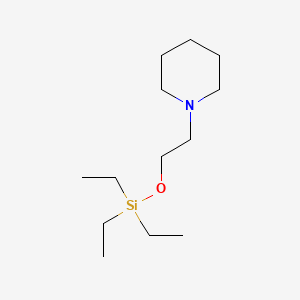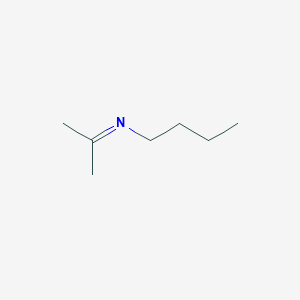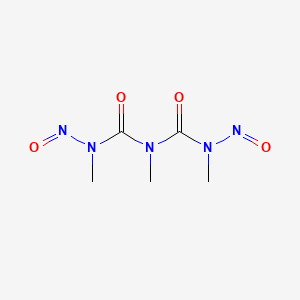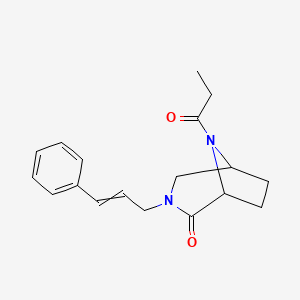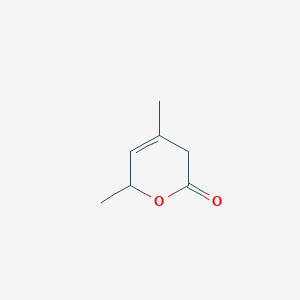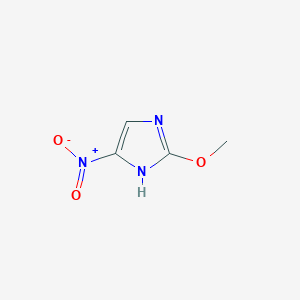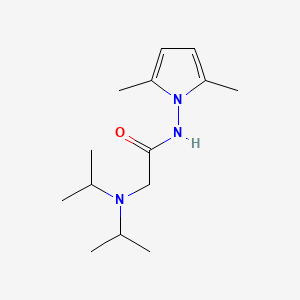
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a diisopropylamino group and a 2,5-dimethylpyrrol-1-yl group attached to the acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- typically involves the following steps:
Formation of 2,5-dimethylpyrrole: This can be achieved by reacting 2,5-hexanedione with ammonia in the presence of an acid catalyst.
Attachment of the diisopropylamino group: This step involves the reaction of 2,5-dimethylpyrrole with diisopropylamine under suitable conditions to form the desired intermediate.
Formation of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride to form Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diisopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- involves its interaction with specific molecular targets. The diisopropylamino group can interact with enzymes or receptors, modulating their activity. The 2,5-dimethylpyrrol-1-yl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2,5-dimethylpyrrol-1-yl)-: Lacks the diisopropylamino group, which may result in different chemical and biological properties.
Acetamide, 2-(diisopropylamino)-N-(pyrrol-1-yl)-: Lacks the methyl groups on the pyrrole ring, which can affect its reactivity and interactions.
Uniqueness
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- is unique due to the presence of both the diisopropylamino group and the 2,5-dimethylpyrrol-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
20627-21-8 |
|---|---|
Fórmula molecular |
C14H25N3O |
Peso molecular |
251.37 g/mol |
Nombre IUPAC |
N-(2,5-dimethylpyrrol-1-yl)-2-[di(propan-2-yl)amino]acetamide |
InChI |
InChI=1S/C14H25N3O/c1-10(2)16(11(3)4)9-14(18)15-17-12(5)7-8-13(17)6/h7-8,10-11H,9H2,1-6H3,(H,15,18) |
Clave InChI |
LQCBYEADVVYUTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1NC(=O)CN(C(C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)

